REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[OH:12].N([O-])=O.[Na+].[Br-:17].[Na+].S([O-])([O-])=O.[Na+].[Na+]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([Br:17])=[C:3]([OH:12])[CH:4]=1 |f:1.2,3.4,5.6.7,9.10.11.12.13.14.15|
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Name
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Quantity
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135 mL
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Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
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42.4 g
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Type
|
catalyst
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Smiles
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O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
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Name
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methyl 4-amino-3-hydroxybenzoate
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Quantity
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21.7 g
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Type
|
reactant
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Smiles
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NC1=C(C=C(C(=O)OC)C=C1)O
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Name
|
|
Quantity
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115 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
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Quantity
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9.1 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
|
O
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Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
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26.4 g
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Type
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reactant
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Smiles
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[Br-].[Na+]
|
Name
|
|
Quantity
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11.3 g
|
Type
|
reactant
|
Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
lime
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with heating
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Type
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STIRRING
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Details
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The resultant dark green solution was stirred for 5 min
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Duration
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5 min
|
Type
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TEMPERATURE
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Details
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cooled by the addition of ice
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Type
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CUSTOM
|
Details
|
The ice water was decanted off
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Type
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WASH
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Details
|
The residue was rinsed with water (3×)
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Type
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DISSOLUTION
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Details
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the resultant white solid was dissolved in 115 mL concentrated HBr (115 mL)
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Type
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ADDITION
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Details
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This acidic copper bromide solution was added to the diazonium salt suspension (see above) at 0° C
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Type
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STIRRING
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Details
|
stirred at this temperature for 1 h
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Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
After this time, the reaction mixture was cooled
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Type
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ADDITION
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Details
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brought to pH 4–5 by the addition of sodium carbonate
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Type
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ADDITION
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Details
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EtOAc was added
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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EXTRACTION
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Details
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The filtrate was extracted with EtOAc (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layers were dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)Br)O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |